

Advanced Characterization of Dichloronitromethane: MS Fragmentation & Analytical Protocols

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Compound of Interest

Compound Name: *Dichloronitromethane*

CAS No.: *7119-89-3*

Cat. No.: *B120543*

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) Fragmentation & Analysis[1]

Executive Summary

Dichloronitromethane (DCNM) is a prevalent halonitromethane disinfection byproduct (DBP) formed during the chlorination of water containing high organic nitrogen loads. Its analysis is complicated by two factors: thermal instability and a distinctive isotopic signature that dominates its mass spectrum.

This guide provides a structural breakdown of the DCNM fragmentation pattern under Electron Ionization (EI), distinguishing between diagnostic ions and common artifacts. It further details a field-proven protocol adapted from EPA Method 551.1, optimized for Mass Spectrometry (MS) confirmation.

Part 1: Molecular Properties & Isotopic Physics[1]

Before interpreting the spectrum, one must understand the isotopic "fingerprint" dictated by the two chlorine atoms. This is the primary validation tool for DCNM identification.

The Dichloro Cluster ()

Chlorine exists naturally as

(75.8%) and

(24.2%), roughly a 3:1 ratio. DCNM contains two chlorine atoms, creating a triplet cluster for any fragment retaining both chlorines.

Mathematical Distribution

:

- (

)

(Relative Intensity: 100%)[1]

- (

)

(Relative Intensity: 66%)[1]

- (

)

(Relative Intensity: 11%)[1]

This 9:6:1 ratio is the hallmark of the DCNM base peak.

Chemical Constants

| Property | Value | Notes |
|--------------|---------|--------------------------------------|
| Formula | | |
| Nominal Mass | 129 Da | Based on and |
| Exact Mass | 128.938 | Monoisotopic |
| Stability | Low | Decomposes at high injector temps |

Part 2: Fragmentation Mechanics (EI Source)

Under standard 70 eV Electron Ionization, DCNM undergoes rapid fragmentation. The molecular ion (

) is rarely observed due to the weak C-N bond, a characteristic common to aliphatic nitro compounds.

Primary Pathway: C-N Bond Homolysis

The most energetically favorable pathway is the cleavage of the Carbon-Nitrogen bond. This ejects the nitro group (

) as a neutral radical or cation, leaving the stabilized dichloromethyl cation.

- Loss of

(46 Da): The parent molecule (m/z 129) loses the nitro group.

- [1]

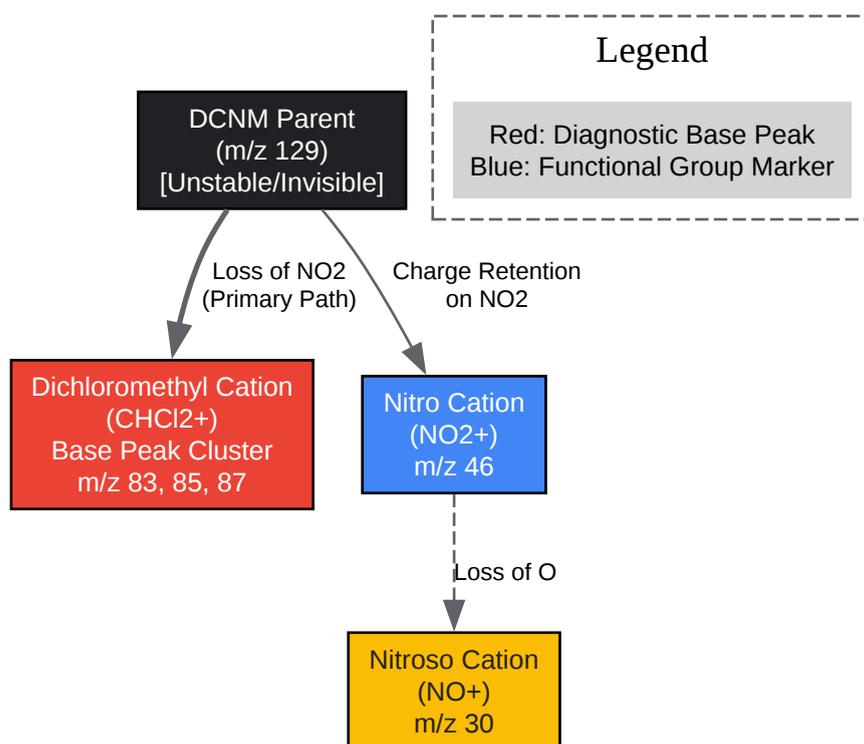
- This generates the Base Peak Cluster at m/z 83, 85, and 87.

Secondary Pathways[1]

- Nitro Group Ionization: The charge may be retained on the nitro group, generating a peak at m/z 46 () or m/z 30 ().
- C-Cl Cleavage: Less common as a primary step compared to nitro loss, but contributes to lower mass noise.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the decay of the parent molecule into its diagnostic ions.



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Figure 1: Mechanistic fragmentation pathway of **Dichloronitromethane** under 70 eV EI.

Part 3: Detailed Spectral Fingerprint[1]

When analyzing real-world samples, look for the following specific ion clusters. The absence of a Molecular Ion (

) at m/z 129 is normal and should not be interpreted as a lack of analyte.

| m/z Value | Ion Identity | Relative Abundance | Diagnostic Significance |
|-----------|--------------|--------------------|--|
| 83 | | 100% (Base) | Primary quantifier ion. [1] |
| 85 | | ~65% | Primary qualifier. Must match 9:6 ratio with 83. |
| 87 | | ~10% | Secondary qualifier. Confirms presence. |
| 46 | | Variable (Low) | Indicates nitro group; often obscured by background. |
| 30 | | Variable | Common nitro fragment, but non-specific. |
| 47/49 | | Low | Minor rearrangement fragment. |

Expert Insight: If you observe a strong peak at m/z 129, suspect a co-eluting contaminant or soft ionization (CI) data. In EI, the 83/85/87 cluster is the definitive identifier.

Part 4: Analytical Protocol (Modified EPA 551.1)[1]

Standard EPA Method 551.1 uses Electron Capture Detection (ECD).[2][3] For Mass Spectrometry, specific modifications are required to prevent thermal degradation of DCNM in the injection port.

Workflow Logic

- Salt-Assisted LLE: Increases ionic strength to drive organics into the solvent.

- Solvent Choice: MTBE (Methyl tert-butyl ether) is preferred for its clean baseline in the low mass region.
- Injector Temp: CRITICAL. DCNM degrades above 200°C.

Step-by-Step Methodology

- Sample Prep:
 - Adjust 30 mL sample pH to 4.5–5.5 using phosphate buffer.
 - Add 10 g anhydrous Sodium Sulfate ().
- Extraction:
 - Add 3 mL MTBE (GC-grade).[1]
 - Shake vigorously for 2 minutes (mechanical shaker recommended).
 - Allow phase separation (2 min).
- Instrument Parameters (GC-MS):
 - Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]
 - Inlet: Splitless, 180°C (Do not exceed 200°C).
 - Carrier Gas: Helium at 1.0 mL/min constant flow.
 - Source Temp: 230°C.
- Acquisition:
 - Scan Range: m/z 29–200.
 - Solvent Delay: 2.5 min (to skip MTBE).

Visualization: Analytical Workflow



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Figure 2: Optimized extraction and detection workflow for DCNM analysis.

Part 5: Troubleshooting & Artifacts

Thermal Degradation

If the m/z 83/85/87 cluster ratio is skewed or peak tailing is severe, the injector is likely too hot or the liner is dirty. DCNM can decompose into chloropicrin or other artifacts on active sites.

- Solution: Deactivate inlet liners (silanized glass wool) and lower inlet temperature to 170°C–180°C.

Matrix Interferences

In complex wastewater matrices, aliphatic hydrocarbons may co-elute.

- Solution: Use Selected Ion Monitoring (SIM) focusing exclusively on m/z 83, 85, and 87. This eliminates background noise from non-halogenated compounds.

References

- U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.[1][2][3][4] Revision 1.0. Cincinnati, OH.
- National Institute of Standards and Technology (NIST). (2023). **Dichloronitromethane** Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5]
- Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research.

Mutation Research/Reviews in Mutation Research.

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Sources

- 1. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [webbook.nist.gov]
- 2. NEMI Method Summary - 551.1 [nemi.gov]
- 3. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 4. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 5. Acetonitrile, dichloro- [webbook.nist.gov]
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